(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone

Description

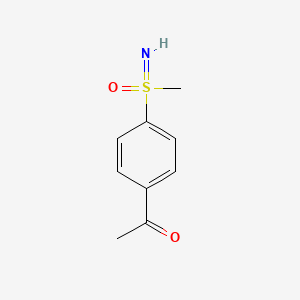

(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone is a sulfoximine derivative characterized by a sulfanone core (S=NH) substituted with a methyl group and a 4-acetylphenyl moiety. Sulfoximines are pivotal in medicinal chemistry and agrochemical research due to their stability, chirality, and tunable electronic properties . The 4-acetylphenyl group introduces an electron-withdrawing ketone substituent, which may influence reactivity, solubility, and biological activity compared to derivatives with electron-donating or neutral substituents.

Properties

IUPAC Name |

1-[4-(methylsulfonimidoyl)phenyl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2S/c1-7(11)8-3-5-9(6-4-8)13(2,10)12/h3-6,10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHKVZMFIECIUCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)S(=N)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone typically involves the reaction of 4-acetylphenylamine with formaldehyde and a sulfur-containing reagent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 0°C and 5°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under mild to moderate conditions, with temperatures ranging from room temperature to 80°C, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and alcohols, depending on the type of reaction and the reagents used .

Scientific Research Applications

(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (4-Acetylphenyl)(imino)(methyl)-l6-sulfanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the specific application and the molecular target involved .

Comparison with Similar Compounds

Substituent Effects on Physical and Spectral Properties

The electronic nature of substituents significantly impacts the physical and chemical behavior of sulfanones. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects on Sulfanone Derivatives

Key Observations:

- Electron-Donating Groups (e.g., MeO, Me): Derivatives like 2i (4-MeO) and 2o (p-tolyl) exhibit moderate melting points or oily consistency. Methoxy groups enhance solubility in polar solvents .

- Acetyl Group (Target Compound): The 4-acetylphenyl group is expected to deshield aromatic protons (downfield shift in $ ^1H \text{ NMR} $) and introduce a strong IR carbonyl stretch (~1700 cm$ ^{-1} $). This group may lower solubility in aqueous media compared to methoxy analogs.

Biological Activity

(4-Acetylphenyl)(imino)(methyl)-l6-sulfanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Functional Groups : It contains an acetyl group, an imino group, and a sulfonamide moiety.

- Molecular Formula : C11H12N2O2S.

Research indicates that this compound may exhibit biological activity through several mechanisms:

- Enzyme Inhibition : The sulfonamide group can interact with various enzymes, potentially inhibiting their activity.

- Receptor Modulation : It may act as a modulator for specific receptors involved in neurotransmission and metabolic processes.

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, sulfonamides are known to inhibit bacterial growth by targeting folate synthesis pathways. Although specific data on this compound is limited, its structural similarities suggest potential antimicrobial effects.

Anticancer Properties

Research has indicated that sulfonamide derivatives can possess anticancer activity. For example, compounds with sulfonamide groups have been studied for their ability to induce apoptosis in cancer cells by modulating signaling pathways. The specific effects of this compound on cancer cell lines require further investigation.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial properties of various sulfonamide derivatives against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones for certain derivatives, suggesting a promising avenue for further exploration of this compound in this area.

-

Anticancer Activity :

- In vitro studies involving related sulfonamide compounds have demonstrated cytotoxic effects on several cancer cell lines. These studies highlight the potential of this compound as a candidate for anticancer drug development.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| This compound | Contains acetyl and sulfonamide groups | Potential antimicrobial and anticancer activity |

| Sulfanilamide | Basic sulfonamide structure | Well-documented antibacterial properties |

| 4-Aminobenzenesulfonamide | Similar to sulfanilamide | Antibacterial and diuretic effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.